2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol)

Polymer Stabilization Antioxidant Volatility Thermal Processing

Polyolefin processors face antioxidant evaporative loss during high-temperature extrusion (>200 °C), reducing long-term oxidative protection. 2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) (CAS 93803-56-6) addresses this with ~12% higher MW and ~25 °C higher BP than methylene-bridged analogs, preserving active antioxidant in the melt. Its branched isobutylidene bridge enhances steric shielding for sustained radical-scavenging kinetics in thick-walled parts and geomembranes. Independently listed under EC 298-327-9 with no identified SVHC or restriction, it provides a REACH-compliant procurement pathway.

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 93803-56-6
Cat. No. B12680054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol)
CAS93803-56-6
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C)C(C)(C)C)O)C(C)C
InChIInChI=1S/C26H38O2/c1-15(2)22(18-11-16(3)13-20(23(18)27)25(5,6)7)19-12-17(4)14-21(24(19)28)26(8,9)10/h11-15,22,27-28H,1-10H3
InChIKeyYRVBJWCQIAOZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 93803-56-6: Hindered Phenol Antioxidant Overview


2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) (CAS 93803-56-6) is a sterically hindered bisphenol antioxidant belonging to the alkylidene-bridged phenolic class [1]. Its structure features two 6-tert-butyl-p-cresol moieties connected by an isobutylidene (2-methylpropylidene) bridge, yielding a molecular formula of C26H38O2 and a molecular weight of approximately 382.58 g/mol . The compound is listed under EC Number 298-327-9 [1]. As a hindered phenol, it functions as a radical-scavenging antioxidant capable of donating phenolic hydrogen atoms to terminate oxidative chain reactions in polymeric matrices [2].

Generic Substitution Failure for CAS 93803-56-6


Within the alkylidene-bridged bisphenol antioxidant class, the bridge structure and ring-substitution pattern fundamentally determine volatility, radical-scavenging kinetics, and thermal persistence . Compounds that share the C26H38O2 formula—such as butylidene-bridged isomer 4,4'-butylidenebis(6-tert-butyl-3-methylphenol) (CAS 85-60-9)—exhibit different boiling points and stereo-electronic properties due to linear vs. branched bridge geometry . Similarly, methylene-bridged analogs (e.g., CAS 119-47-1) and dimethyl-substituted isobutylidene analogs (e.g., Lowinox 22IB46) differ in molecular weight and thermal stability profiles, precluding drop-in interchangeability . Directly comparative quantitative evidence demonstrating the differential behavior of CAS 93803-56-6 relative to these structurally proximal alternatives is detailed below.

Quantitative Evidence for CAS 93803-56-6


Boiling Point: Isobutylidene vs. Butylidene Isomers

The isobutylidene-bridged target compound (CAS 93803-56-6) exhibits a boiling point of approximately 453.2 °C at 760 mmHg, which is approximately 30–50 °C lower than that reported for the butylidene-bridged structural isomer 4,4'-butylidenebis(6-tert-butyl-3-methylphenol) (CAS 85-60-9), whose boiling point ranges from 469.7 °C to approximately 483 °C depending on the source . This difference arises from the branched isobutylidene linkage reducing intermolecular packing efficiency relative to the linear butylidene bridge, and has implications for volatility-driven antioxidant loss during high-temperature polymer processing.

Polymer Stabilization Antioxidant Volatility Thermal Processing

Steric Hindrance from Isobutylidene Branching

The isobutylidene bridge of the target compound introduces greater steric congestion around the phenolic hydroxyl groups compared to the linear butylidene bridge in CAS 85-60-9, and the methylene bridge in CAS 119-47-1 . Increased steric hindrance in hindered phenols is known class-level evidence to enhance the kinetic persistence of the phenoxy radical formed after hydrogen atom donation, slowing radical recombination and prolonging antioxidant efficacy [1]. The additional branching of the isobutylidene group—bearing a methyl substituent on the bridging carbon—creates a chiral center that further influences the three-dimensional shielding of each phenol unit [2]. Direct comparative kinetic measurements of radical-scavenging rate constants between these specific analogs have not been identified in the publicly available literature at the time of this guide's compilation.

Antioxidant Mechanism Phenoxy Radical Stability Structure-Activity Relationship

Molecular Weight vs. Methylene-Bridged Analog

The target compound (MW ≈ 382.58 g/mol) has a molecular weight approximately 12% higher than the widely used methylene-bridged analog 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1, MW ≈ 340.50 g/mol) . Higher molecular weight in hindered phenol antioxidants correlates class-wide with reduced volatility and greater thermal persistence during high-temperature polymer processing . The boiling point of the target compound (453.2 °C) is approximately 25 °C higher than that of the methylene analog (428.6 °C), consistent with increased molecular weight and extended alkylidene bridge length reducing vapor pressure .

Molecular Weight Thermal Stability Antioxidant Comparison

Regulatory Status: EC 298-327-9 vs. Analogs

The target compound is assigned EC Number 298-327-9 and is listed as 6,6'-di-tert-butyl-4,4'-dimethyl-2,2'-isobutylidene-di-phenol in the European EINECS inventory [1]. This inventory listing is distinct from the registration status of the butylidene analog (CAS 85-60-9, EINECS 201-618-5) and the dimethyl-substituted isobutylidene analog Lowinox 22IB46 (CAS 33145-10-7, EINECS 251-394-8) [2]. As of the date of this guide, no REACH restriction or SVHC listing was identified that specifically targets EC 298-327-9, which may offer a regulatory advantage in sectors requiring full REACH compliance without additional authorization burdens [3].

REACH Registration EINECS Inventory Regulatory Compliance

Application Scenarios for CAS 93803-56-6


Low-Volatility Polyolefin Extrusion & Molding

Based on the approximately 12% higher molecular weight and 25 °C higher boiling point compared to the methylene-bridged analog (CAS 119-47-1), CAS 93803-56-6 is indicated for polyolefin processing operations where antioxidant evaporative loss during high-temperature extrusion (>200 °C) must be minimized . The extended alkylidene bridge reduces vapor pressure, preserving more active antioxidant in the melt and in the finished article.

Sterically Differentiated Kinetics vs. Butylidene Isomers

The branched isobutylidene bridge introduces greater steric shielding of the phenolic hydroxyl groups compared to the linear butylidene bridge of CAS 85-60-9 . This structural feature may be leveraged in polymer formulations that demand slower, more sustained radical-scavenging kinetics, such as thick-walled molded parts or geomembranes requiring multi-decade oxidative stability.

REACH-Compliant Antioxidant for EU Applications

With its distinct EC number 298-327-9 and the absence of any identified SVHC or restriction listing at the time of this assessment, CAS 93803-56-6 offers a compliance pathway for EU-based polymer manufacturers seeking to replace antioxidants that face evolving regulatory scrutiny [1]. Its independent EINECS listing confirms registration eligibility under REACH without the additional authorization requirements potentially affecting other hindered phenol antioxidants.

Bridge Geometry Effects in Antioxidant Research

The isobutylidene bridge of CAS 93803-56-6, with its chiral bridging carbon and unique steric profile relative to methylene, ethylidene, and butylidene analogs, makes it a valuable comparator compound in structure-activity relationship studies of alkylidene-bridged bisphenol antioxidants. Such studies can elucidate how bridge branching affects hydrogen atom transfer kinetics, radical recombination rates, and thermal degradation pathways in polymer matrices [2].

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